molecular formula C11H12N2O2 B1583282 3-Phenylazoacetylacetone CAS No. 56276-49-4

3-Phenylazoacetylacetone

Cat. No. B1583282
CAS RN: 56276-49-4
M. Wt: 204.22 g/mol
InChI Key: KZPRCESDIPAEAE-UHFFFAOYSA-N
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Description

3-Phenylazoacetylacetone, also known as phenyl-azo-acetylacetone, is a chemical compound used as an intermediate in the preparation of biologically active compounds, chelating agents, and dyes . Its IUPAC name is 3-phenyldiazenylpentane-2,4-dione .


Synthesis Analysis

The synthesis of 3-Phenylazoacetylacetone has been described as involving the gradual addition of a solution of benzenediazonium chloride exactly neutralized with sodium carbonate to a cold solution of acetylacetone in aqueous sodium carbonate . Another source suggests that it can be synthesized from Aniline and Acetylacetone .


Molecular Structure Analysis

The molecular formula of 3-Phenylazoacetylacetone is C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Phenylazoacetylacetone are not detailed in the search results, it is used as an intermediate in the preparation of various compounds, indicating its involvement in numerous chemical reactions .


Physical And Chemical Properties Analysis

3-Phenylazoacetylacetone has a melting point of 96 °C . It has a density of 1.1±0.1 g/cm3, a boiling point of 269.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 58.1±0.5 cm3 .

Scientific Research Applications

1. Anti-Colon Cancer Activity

3-Phenylazoacetylacetone (phacac) has been utilized in the synthesis of lanthanide–organic complexes with notable anti-colon cancer activity. In a study by Chen et al. (2019), a complex featuring phacac demonstrated effective anticancer properties against the human colon cancer cell line SW620. This suggests the potential of 3-Phenylazoacetylacetone in the development of new cancer treatment strategies (Chen, Yu, Lv, Qiu, & Jiang, 2019).

2. Synthesis of Luminescent Materials

Another application involves the synthesis of graphene oxide/rare-earth complex hybrid luminescent materials. Zhao et al. (2016) employed a similar compound, 2-Thenoyltrifluoroacetone, as a ligand for rare-earth ions to create luminescent materials. These materials have promising applications in medicine, potentially as biological markers and drug delivery vehicles (Zhao, Huang, Yanxin, Tang, Wang, Jixian, Belfiore, & Kipper, 2016).

3. Metal Complexes and Antimicrobial Agents

Research by Krishnankutty et al. (2010) on derivatives of 1,3-dicarbonyl compounds, including acetylacetone (a related compound to 3-Phenylazoacetylacetone), showed their capacity to form metal complexes with potential medicinal applications. These complexes have been characterized and may have antimicrobial properties (Krishnankutty, Ummathur, & Ummer, 2010).

4. Antitumor Activity

T. Chaban et al. (2012) synthesized novel 3H-thiazolo[4,5-b]pyridine-2-ones using -phenylazoacetylacetone. These compounds exhibited significant antitumor activity in vitro on various tumor cell lines, indicating the potential of 3-Phenylazoacetylacetone derivatives in cancer treatment (Chaban, Panchuk, Klenina, Skorokhyd, Ogurtsov, & Chaban, 2012).

5. Synthesis of Heterocyclic Compounds

A study by Saleh et al. (2015) utilized acetylacetone to develop 4-aminomethylpyrazoles and 4-aminomethylisoxazoles. These compounds, derived from acetylacetone (similar in structure to 3-Phenylazoacetylacetone), show the versatility of such compounds in creating diverse heterocyclic molecules with potential pharmaceutical applications (Saleh, Abu-Safieh, & Salameh, 2015).

properties

IUPAC Name

3-phenyldiazenylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRCESDIPAEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306742
Record name 3-(Phenylazo)-2,4-pentanedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylazoacetylacetone

CAS RN

56276-49-4
Record name 3-(Phenylazo)-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56276-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Phenylazoacetylacetone
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Record name 56276-49-4
Source DTP/NCI
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Record name 3-(Phenylazo)-2,4-pentanedione
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Record name 3-(phenylazo)pentane-2,4-dione
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Record name 3-PHENYLAZOACETYLACETONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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